Melting Point Depression Enables Broader Liquid Operating Range Versus Symmetric Diethyl and Dibutyl Sulfones
The asymmetric butyl ethyl sulfone exhibits a melting point (Tfus) of approximately 322–324 K (49–51 °C), as determined by NIST‑compiled experimental data [1]. This value lies substantially below the melting points of its nearest symmetric analogs: diethyl sulfone (Tfus ≈ 346–347 K, 73–74 °C) [2] and di‑n‑butyl sulfone (Tfus ≈ 316–318 K, 43–45 °C) . The quantified melting point depression of approximately 22–25 °C relative to diethyl sulfone directly expands the solvent’s liquid operational window, a critical parameter for low‑temperature electrolyte formulations where symmetric short‑chain sulfones undergo premature solidification.
| Evidence Dimension | Melting point (Tfus) – liquid‑range breadth |
|---|---|
| Target Compound Data | Tfus ≈ 322–324 K (49–51 °C); NIST experimental dataset, TRC-assigned uncertainty ±0.5–4 K |
| Comparator Or Baseline | Diethyl sulfone: Tfus ≈ 346–347 K (73–74 °C); Di‑n‑butyl sulfone: Tfus ≈ 316–318 K (43–45 °C) |
| Quantified Difference | ΔTfus vs. diethyl sulfone: ~22–25 °C lower; vs. di‑n‑butyl sulfone: ~6–8 °C higher |
| Conditions | Reported melting points from NIST TRC data (butyl ethyl sulfone) and lit. supplier catalogs (diethyl and dibutyl sulfones) |
Why This Matters
A melting point 22–25 °C below that of diethyl sulfone means butyl ethyl sulfone remains liquid at temperatures where its symmetric C2‑analog has completely solidified, enabling electrolyte formulations with superior low‑T performance—a key differentiator for procurement in battery R&D requiring sub‑ambient operation without auxiliary heating.
- [1] NIST Chemistry WebBook, SRD 69. Butane, 1‑(ethylsulfonyl)‑. Tfus values: 322.2 K (±0.5 K, Mcallan et al., 1951), 324 K (±5 K, Harmon, 1945), 323 K (±4 K, Michalski et al., 1958), 321 K (±4 K, Idson and Spoerri, 1954). View Source
- [2] Diethyl sulfone (CAS 597‑35‑3) physical properties: Tfus 73‑74 °C, as reported by Sigma‑Aldrich and ChemWhat catalog data. View Source
